molecular formula C7H4ClIN2 B1604045 3-Chloro-5-iodo-1H-indazole CAS No. 885519-14-2

3-Chloro-5-iodo-1H-indazole

Cat. No.: B1604045
CAS No.: 885519-14-2
M. Wt: 278.48 g/mol
InChI Key: RLDRVXJURSYNDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5-iodo-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. The presence of both chlorine and iodine atoms in the structure of this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Mechanism of Action

Target of Action

3-Chloro-5-iodo-1H-indazole is a member of the indazole class of compounds . Indazole-containing compounds have a wide variety of medicinal applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . The primary targets of these compounds can vary depending on the specific derivative and its functional groups .

Mode of Action

Indazole compounds are known to interact with their targets through various mechanisms, often involving the formation of bonds with target molecules, leading to changes in their function . For instance, some indazole derivatives can inhibit phosphoinositide 3-kinase δ, which plays a crucial role in cellular processes like growth and proliferation .

Biochemical Pathways

Indazole derivatives are known to impact a variety of biochemical pathways, depending on their specific targets . For example, some indazole compounds can inhibit enzymes involved in inflammatory responses, thereby affecting the associated biochemical pathways .

Pharmacokinetics

The properties of indazole compounds can be influenced by factors such as the presence of functional groups and the compound’s overall structure .

Result of Action

Indazole compounds can have a variety of effects at the molecular and cellular levels, depending on their specific targets and mode of action . For example, some indazole compounds can inhibit cell growth, making them potentially useful in cancer treatment .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules, and the temperature . .

Biochemical Analysis

Biochemical Properties

3-Chloro-5-iodo-1H-indazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as phosphoinositide 3-kinase δ, which is involved in cellular signaling pathways . The interaction between this compound and these enzymes can lead to alterations in cellular functions and metabolic processes. Additionally, this compound can form complexes with proteins, affecting their stability and activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of the p53/MDM2 pathway, which plays a crucial role in cell cycle regulation and apoptosis . By affecting this pathway, this compound can induce cell cycle arrest and promote apoptosis in cancer cells, making it a potential candidate for anticancer therapy .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of the enzyme. This binding can prevent the enzyme from catalyzing its substrate, leading to a decrease in the overall enzymatic activity . Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis . These interactions can result in changes in cellular functions and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression, indicating potential long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have minimal toxic effects and can effectively inhibit tumor growth in cancer models . At higher doses, this compound can cause toxic effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can inhibit key enzymes in metabolic pathways, leading to alterations in the levels of metabolites and overall metabolic flux . Additionally, this compound can affect the activity of enzymes involved in the synthesis and degradation of biomolecules, further influencing metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound within different cellular compartments . For example, this compound can bind to transport proteins that facilitate its entry into cells, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, this compound can accumulate in the nucleus, where it can interact with DNA and RNA to regulate gene expression . Additionally, its localization in the cytoplasm can influence cellular signaling pathways and metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-iodo-1H-indazole typically involves the halogenation of 1H-indazole. One common method is the sequential halogenation process, where 1H-indazole is first chlorinated and then iodinated. The reaction conditions often involve the use of halogenating agents such as thionyl chloride for chlorination and iodine monochloride for iodination. The reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-iodo-1H-indazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation Reactions: The compound can be oxidized to form different derivatives, which may have enhanced biological activities.

    Reduction Reactions: Reduction of the compound can lead to the formation of less reactive intermediates.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace the halogen atoms.

    Electrophilic Substitution: Reagents like bromine or fluorine can be introduced under acidic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions include various substituted indazoles, which can be further utilized in the synthesis of complex organic molecules and pharmaceuticals.

Scientific Research Applications

3-Chloro-5-iodo-1H-indazole has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new drugs targeting various diseases.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-1H-indazole: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    5-Iodo-1H-indazole: Lacks the chlorine atom, which may affect its biological activity and reactivity.

    3-Bromo-5-iodo-1H-indazole: Contains a bromine atom instead of chlorine, which can lead to different reactivity and biological properties.

Uniqueness

3-Chloro-5-iodo-1H-indazole is unique due to the presence of both chlorine and iodine atoms, which provide a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable compound in pharmaceutical research.

Properties

IUPAC Name

3-chloro-5-iodo-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIN2/c8-7-5-3-4(9)1-2-6(5)10-11-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLDRVXJURSYNDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C=C1I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646296
Record name 3-Chloro-5-iodo-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885519-14-2
Record name 3-Chloro-5-iodo-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-5-iodo-1H-indazole
Reactant of Route 2
Reactant of Route 2
3-Chloro-5-iodo-1H-indazole
Reactant of Route 3
3-Chloro-5-iodo-1H-indazole
Reactant of Route 4
3-Chloro-5-iodo-1H-indazole
Reactant of Route 5
Reactant of Route 5
3-Chloro-5-iodo-1H-indazole
Reactant of Route 6
3-Chloro-5-iodo-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.